Tert-butyl 6-(2-(ethoxycarbonyl)cyclopropyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Tert-butyl 6-(2-(ethoxycarbonyl)cyclopropyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a tert-butyl ester group, an ethoxycarbonyl-substituted cyclopropyl ring, and a dihydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(2-(ethoxycarbonyl)cyclopropyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the synthesis may start with the preparation of the cyclopropyl ring, followed by its attachment to the isoquinoline core through a series of coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(2-(ethoxycarbonyl)cyclopropyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the molecule with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like triethylamine. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents such as dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Scientific Research Applications
Tert-butyl 6-(2-(ethoxycarbonyl)cyclopropyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-(2-(ethoxycarbonyl)cyclopropyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 6-(2-(ethoxycarbonyl)cyclopropyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate include other isoquinoline derivatives with different substituents. Examples include:
- Tert-butyl 6-(2-(methoxycarbonyl)cyclopropyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Tert-butyl 6-(2-(ethoxycarbonyl)cyclopropyl)-3,4-dihydroisoquinoline-1(2H)-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C20H27NO4 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
tert-butyl 6-(2-ethoxycarbonylcyclopropyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C20H27NO4/c1-5-24-18(22)17-11-16(17)14-6-7-15-12-21(9-8-13(15)10-14)19(23)25-20(2,3)4/h6-7,10,16-17H,5,8-9,11-12H2,1-4H3 |
InChI Key |
VGAWTMNVOQFXTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC3=C(CN(CC3)C(=O)OC(C)(C)C)C=C2 |
Origin of Product |
United States |
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